molecular formula C12H16N2S B8800994 4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE

4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE

Cat. No.: B8800994
M. Wt: 220.34 g/mol
InChI Key: JKKSMLIXGCREHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-1-carbothioyl)aniline is a thiourea derivative with the molecular formula C₁₂H₁₅N₂S (molecular weight: ~219 g/mol). Its structure comprises an aniline moiety linked to a piperidine ring via a carbothioyl (-C(=S)-NH-) group.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

(4-aminophenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C12H16N2S/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2

InChI Key

JKKSMLIXGCREHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-carbothioyl)aniline typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method is the reaction of piperidine with 4-nitroaniline, followed by reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidine-1-carbothioyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidine-1-carbothioyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with piperidine moieties.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbothioyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₂H₁₅N₂S 219 Aniline, Thiourea (carbothioyl)
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₆Cl₂N₃ 244 Aniline, Chloropyrimidine
4-[2-(1-Piperidinyl)ethyl]aniline C₁₄H₁₈N₂ 214 Aniline, Piperidinylethyl amine
  • Thiourea vs.
  • Piperidinylethyl vs.

Physicochemical and Analytical Properties

Table 2: Key Experimental Data

Compound LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Solubility Trends
This compound Not reported Not reported Moderate polar solvents
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 245 0.75 (Condition SQD-FA05) Low aqueous solubility
4-[2-(1-Piperidinyl)ethyl]aniline Not reported Not reported Soluble in organic media
  • The chloropyrimidine derivative () exhibits a higher molecular weight (244 vs. 219) and shorter HPLC retention time, indicative of polar interactions under analytical conditions .
  • The target compound’s thiourea group likely increases polarity compared to the piperidinylethyl analog (), which may enhance solubility in polar aprotic solvents like DMSO.

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